molecular formula C17H18ClNO4S B11686013 Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate

Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate

Cat. No.: B11686013
M. Wt: 367.8 g/mol
InChI Key: KLYYSDFOQMUYEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is a synthetic organic compound with the molecular formula C17H18ClNO4S It is known for its unique structure, which includes a thiophene ring, a chlorophenoxy group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where a chlorophenol derivative reacts with an appropriate electrophile.

    Acetylation: The acetyl group is added through an acetylation reaction, often using acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.

Biological Activity

Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate (CAS Number: 302803-51-6) is a compound with potential biological activity that has garnered interest in medicinal chemistry. Its structure features a thiophene ring, which is known for various biological properties, including anti-inflammatory and anticancer effects. This article explores the biological activity of this compound through case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C17H18ClN2O4S, with a molecular weight of approximately 367.85 g/mol. The presence of the chlorophenoxy group is significant as it can influence the compound's pharmacological properties.

PropertyValue
Molecular FormulaC17H18ClN2O4S
Molecular Weight367.85 g/mol
CAS Number302803-51-6
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties through various mechanisms, including apoptosis induction and inhibition of cell proliferation.

  • Mechanism of Action : The compound may act by modulating key signaling pathways involved in cell survival and apoptosis. For instance, it may inhibit the Akt/mTOR pathway, which is crucial for cancer cell growth and survival.
  • In Vitro Studies : In vitro assays have shown that derivatives with similar structures can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is also noteworthy. It may inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response.

  • Research Findings : In a study assessing various thiophene derivatives, it was found that compounds with a similar scaffold exhibited significant inhibition of COX-1 and COX-2 activities, leading to reduced levels of inflammatory mediators such as prostaglandins.

Case Study 1: Inhibition of Arachidonic Acid Pathway

A study demonstrated that certain derivatives could inhibit arachidonic acid metabolism by blocking lipoxygenase enzymes. This inhibition is crucial in reducing inflammation and has implications for treating conditions like asthma and arthritis .

Case Study 2: Ferroptosis Induction in Cancer Cells

Research has highlighted the role of ferroptosis—a form of regulated cell death—in cancer therapy. Compounds targeting the ALOX15 enzyme showed promise in inducing ferroptosis in tumor cells, suggesting that this compound may also possess similar properties .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReferences
AnticancerInhibition of cell proliferation
Anti-inflammatoryInhibition of COX enzymes
Induction of FerroptosisPromotion of regulated cell death

Properties

Molecular Formula

C17H18ClNO4S

Molecular Weight

367.8 g/mol

IUPAC Name

ethyl 2-[[2-(3-chlorophenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C17H18ClNO4S/c1-4-22-17(21)15-10(2)11(3)24-16(15)19-14(20)9-23-13-7-5-6-12(18)8-13/h5-8H,4,9H2,1-3H3,(H,19,20)

InChI Key

KLYYSDFOQMUYEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.